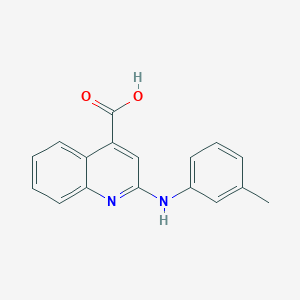![molecular formula C9H10N2 B063755 N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine CAS No. 183864-41-7](/img/structure/B63755.png)
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine, also known as PYRIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PYRIM is a pyridine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.
Mecanismo De Acción
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has been shown to bind to the nicotinic acetylcholine receptor, a ligand-gated ion channel that is involved in synaptic transmission and plasticity. This compound binds to a specific site on the receptor, causing a conformational change that leads to the opening of the ion channel and the influx of cations, such as sodium and calcium. This influx of cations depolarizes the neuron, leading to the release of neurotransmitters and the propagation of the signal to other neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the enhancement of synaptic transmission and plasticity, the modulation of ion channel activity, and the activation of intracellular signaling pathways. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity. Additionally, this compound has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in microglia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has several advantages for lab experiments, including its high potency and selectivity for the nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its stability in physiological conditions. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine, including the development of more potent and selective analogs, the investigation of its effects on other ion channels and receptors, and the exploration of its potential as a therapeutic agent for neurodegenerative diseases. Additionally, this compound could be used as a tool for optogenetics, allowing for the precise control of neuronal activity in vivo. Finally, the use of this compound in combination with other compounds could lead to the development of novel treatments for neurological disorders.
Métodos De Síntesis
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine can be synthesized using different methods, including the reaction of 3-pyridinecarboxaldehyde with propargylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. Another method involves the reaction of 3-aminopyridine with propargyl aldehyde, followed by the reduction of the resulting imine with sodium borohydride. These methods have been optimized to achieve high yields and purity of this compound.
Aplicaciones Científicas De Investigación
N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In biochemistry, this compound has been used as a probe to study the structure and function of proteins, such as the nicotinic acetylcholine receptor. In neuroscience, this compound has been investigated for its effects on synaptic transmission and plasticity, as well as its potential as a tool for optogenetics.
Propiedades
Número CAS |
183864-41-7 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
N-[(Z)-prop-1-enyl]-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-5-10-7-9-4-3-6-11-8-9/h2-8H,1H3/b5-2-,10-7? |
Clave InChI |
UGYRUDLKXMIKQE-OXQFJFEGSA-N |
SMILES isomérico |
C/C=C\N=CC1=CN=CC=C1 |
SMILES |
CC=CN=CC1=CN=CC=C1 |
SMILES canónico |
CC=CN=CC1=CN=CC=C1 |
Sinónimos |
1-Propen-1-amine,N-(3-pyridinylmethylene)-,(Z,E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



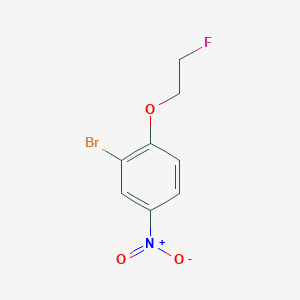

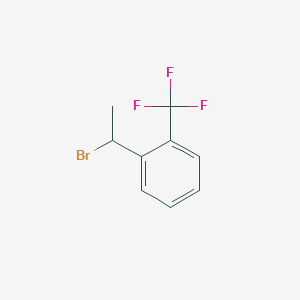
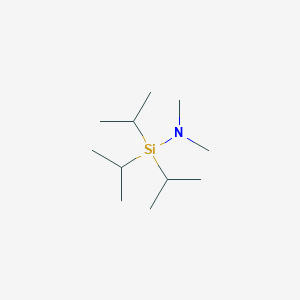
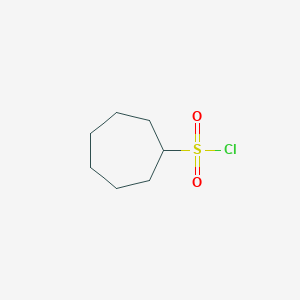
![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)
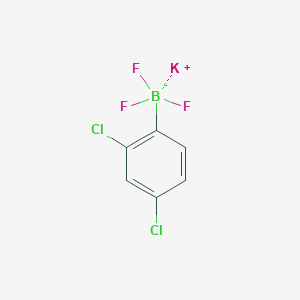
![(S)-2-Amino-3-(6-chloroimidazo[1,2-b]pyridazin-2-yl)propanoic acid](/img/structure/B63696.png)





